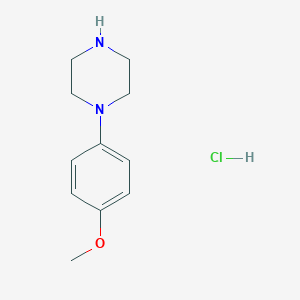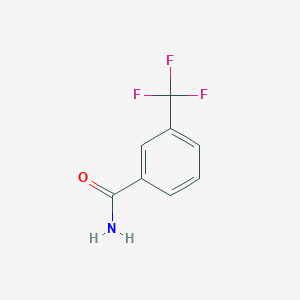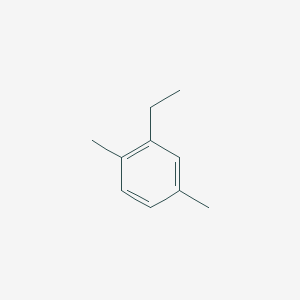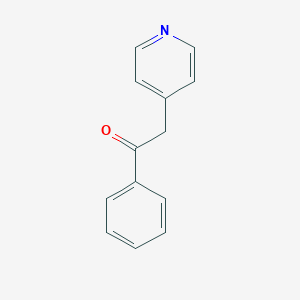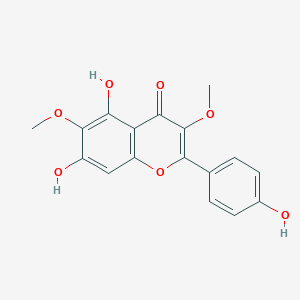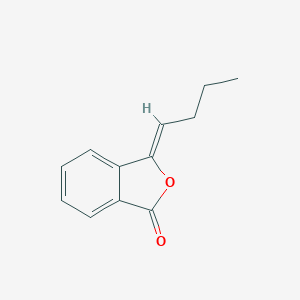
(Z)Butylidenephthalide
Descripción general
Descripción
(Z)Butylidenephthalide is a small molecule isolated from Angelica sinensis, a root used in traditional Chinese medicine . It has a molecular formula of C12H12O2 and a molecular weight of 188.2225 . It has been identified as an antihyperglycemic agent by inhibiting the activity of intestinal and yeast R-glucosidases .
Synthesis Analysis
(Z)Butylidenephthalide is isolated from the roots of Angelica sinensis . A high-performance liquid chromatography method combined with chemometrics has been established to evaluate the quality of Angelica sinensis radix, which includes (Z)Butylidenephthalide among its main active ingredients .
Molecular Structure Analysis
The IUPAC Standard InChI for (Z)Butylidenephthalide is InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10 (9)12 (13)14-11/h4-8H,2-3H2,1H3/b11-8- .
Chemical Reactions Analysis
(Z)Butylidenephthalide is one of the main active ingredients in Angelica sinensis radix. Its content can vary due to different geographical sources and processing methods . The specific chemical reactions involving (Z)Butylidenephthalide are not detailed in the retrieved information.
Physical And Chemical Properties Analysis
(Z)Butylidenephthalide has a molecular weight of 188.2225 . Further physical and chemical properties are not detailed in the retrieved information.
Aplicaciones Científicas De Investigación
Traditional Medicine and Blood-Related Diseases
n-Butylidenephthalide has been isolated from Angelica sinensis , commonly known as female ginseng, which is used in traditional Chinese medicine to treat blood-related diseases, including blood vessel constriction in the heart and brain .
Neurodegenerative Disease Research
Research has shown that n-butylidenephthalide can protect against dopaminergic neuron degeneration in Parkinson’s Disease (PD) animal models. It reduces α-synuclein accumulation, recovers lipid content, food-sensing behavior, dopamine levels, and prolongs the lifespan of animals treated with 6-hydroxydopamine .
Neuroprotection in Ocular Conditions
n-Butylidenephthalide has demonstrated neuroprotective effects in an experimental rodent model of non-arteritic anterior ischemic optic neuropathy (NAION), suggesting potential applications in ocular conditions .
Anti-Tumor Growth and Autophagic Regulation
Studies have revealed that n-butylidenephthalide functions in anti-tumor growth, anti-aggregation of platelets, and autophagic regulation in neurodegenerative disease, indicating its multifaceted applications in cancer and neurological research .
Mecanismo De Acción
Target of Action
n-Butylidenephthalide (also known as (Z)-Butylidenephthalide or (Z)Butylidenephthalide) is a naturally occurring compound derived from the chloroform extract of Angelica sinensis . It has been shown to have anti-tumor and anti-inflammatory properties . The primary targets of n-Butylidenephthalide are dopaminergic neurons and α-synuclein . It has also been found to inhibit the activity of telomerase, an enzyme that becomes unregulated in many cancers .
Mode of Action
n-Butylidenephthalide interacts with its targets by blocking egl-1 expression to inhibit apoptosis pathways and by raising rpn-6 expression to enhance the activity of proteasomes . It also interacts with LC3-II to complete the autophagosome formation and induces cell death via the caspase-3-dependent and caspase-3-independent pathways .
Biochemical Pathways
The compound affects several biochemical pathways. It modulates autophagy through the mTOR pathway and inhibits apoptosis pathways by blocking egl-1 expression . It also enhances the activity of proteasomes by raising rpn-6 expression .
Pharmacokinetics
It has been found that the oral bioavailability of n-butylidenephthalide in danggui-shaoyao-san (dss) extract was higher than in its purified forms .
Result of Action
In Parkinson’s disease (PD) animal models, n-Butylidenephthalide significantly attenuates dopaminergic neuron degeneration induced by 6-hydroxydopamine; reduces α-synuclein accumulation; recovers lipid content, food-sensing behavior, and dopamine levels; and prolongs the lifespan of 6-hydroxydopamine treatment . It also shows promising results for the treatment of Spinocerebellar ataxia type 3 (SCA3) .
Action Environment
The action, efficacy, and stability of n-Butylidenephthalide can be influenced by environmental factors. For instance, it has been found that using nanotechnology to deliver the compound could support chemotherapy for glioma . Furthermore, liposomal n-butylidenephthalide has been shown to protect the drug from oxidation and enhance its antitumor effects in glioblastoma multiforme .
Direcciones Futuras
(Z)Butylidenephthalide has shown potential in medical research. For instance, it has been studied for its potential to support chemotherapy for glioma . Another study proposes (Z)Butylidenephthalide as a new type of HbF modulator, capable of modulating HbF allostery via its γ1/γ2 cleft to stabilize oxyHbF in the low-affinity configuration . These studies shed new light on potential future directions for (Z)Butylidenephthalide.
Propiedades
IUPAC Name |
(3Z)-3-butylidene-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBOCUXXNSOQHM-FLIBITNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30993698 | |
| Record name | (3Z)-3-butylidene-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30993698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; pervasive warm spicy aroma | |
| Record name | 3-Butylidenephthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | 3-Butylidenephthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.080-1.117 | |
| Record name | 3-Butylidenephthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
72917-31-8, 551-08-6 | |
| Record name | (Z)-3-Butylidenephthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072917318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylidenephthalide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17259 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butylidenephthalide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(3H)-Isobenzofuranone, 3-butylidene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3Z)-3-butylidene-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30993698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butylidenephthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BUTYLIDENEPHTHALIDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GM611H175 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: n-Butylidenephthalide (BP) exerts its effects through various mechanisms, including:
- Inhibition of α-glucosidase: BP acts as a noncompetitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, BP may help regulate blood glucose levels. []
- Modulation of gene expression: BP has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, autophagy, and inflammation. [, , , , , , , , ] For instance, it upregulates REDD1, leading to mTOR inhibition and suppression of gastric cancer cell growth. []
- Activation of AMPK: BP can activate AMPK, a key energy sensor in cells. This activation can lead to the inhibition of mTOR, a protein involved in cell growth and proliferation. []
- Modulation of signaling pathways: BP has been shown to influence signaling pathways like the Jak2/Stat3 pathway, which plays a role in stem cell pluripotency. [] Additionally, BP activates the JNK pathway, contributing to its antitumor effects. [, ]
A:
- Spectroscopic Data: Structural elucidation typically involves techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry. Specific spectroscopic data can be found in publications studying the isolation and characterization of BP. [, , ]
ANone: The research provided primarily focuses on the biological activities of BP. Currently, there isn't sufficient evidence to suggest catalytic properties or applications of BP.
A: While computational studies are not extensively discussed in the provided research, docking analysis has been used to predict the binding mode of BP with α-glucosidase, providing insights into its inhibitory activity. []
A: Studies on the insecticidal activity of BP and its analogs suggest that the presence of conjugation, rather than aromaticity, plays a crucial role in its toxicity against certain insects. [] Additionally, the geometrical isomerism of BP influences its larvicidal activity, with the (Z)-isomer being more potent. []
ANone: As a hydrophobic compound, BP faces challenges in terms of stability and bioavailability. To address these issues, researchers have explored various formulation strategies, including:
- Liposomal encapsulation: Liposomes like LPPC have shown promise in protecting BP from degradation, enhancing its cellular uptake, and improving its delivery across the blood–brain barrier. [, , , , ]
- Nanoparticle conjugation: Conjugation of BP with gold nanoparticles, particularly when combined with PEGylation, has been shown to improve its delivery, cellular uptake, and anti-cancer activity in brain tumor models. [, ]
ANone: The specific SHE (Safety, Health, and Environment) regulations for BP might vary depending on its intended use and the regulatory framework of different countries. It is essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information.
A:
- Absorption, Distribution, Metabolism, Excretion (ADME): BP is known to be metabolized in the liver. [] Studies have identified various metabolites of BP in rat and human liver microsomes, highlighting the involvement of metabolic pathways like hydroxylation, hydration, hydrolysis, and glutathione conjugation. []
- In vivo activity and efficacy: Animal studies have demonstrated the therapeutic potential of BP in various disease models, including Parkinson's disease, stroke, and different types of cancer. [, , , , , , , , , , , , ] For instance, BP has shown protective effects against dopaminergic neuron degeneration and α-synuclein accumulation in a C. elegans model of Parkinson’s disease. []
A:
- In vitro efficacy: BP has shown cytotoxic effects against various cancer cell lines, including glioblastoma, hepatocellular carcinoma, breast cancer, and melanoma, inducing cell cycle arrest and apoptosis. [, , , , , , , , , , ]
- In vivo efficacy: Animal models have demonstrated the therapeutic potential of BP in various conditions. For example, BP administration inhibited tumor growth in xenograft models of glioblastoma, hepatocellular carcinoma, and colorectal cancer. [, , ] Additionally, BP improved motor function in a mouse model of Parkinson’s disease. []
ANone: While BP has shown promising therapeutic effects in preclinical studies, its long-term safety profile in humans requires further investigation.
A:
- Liposomal encapsulation: LPPC, a liposomal formulation, has been shown to enhance BP delivery across the blood–brain barrier, particularly in the context of glioblastoma treatment. [, ]
- Nanoparticle conjugation: Conjugation of BP with PEGylated gold nanoparticles has been explored as a strategy to improve its delivery and anti-cancer activity in brain tumor models. [, ]
- Interstitial control-released polymers: Cerebraca wafer, a biodegradable polymer carrying BP, has demonstrated promising results in treating recurrent high-grade gliomas. []
ANone: Current research on BP does not extensively explore specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects. Further investigation is needed in this area.
ANone: Various analytical methods are employed to characterize, quantify, and monitor BP, including:
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate, identify, and quantify BP in plant extracts and biological samples. [, , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for analyzing the volatile components of plant extracts containing BP, providing information about its composition and relative abundance. [, , ]
- Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS): This advanced technique offers high sensitivity and resolution for identifying and characterizing BP metabolites in biological samples. []
ANone: The current literature primarily focuses on the medicinal properties of BP, and further research is needed to assess its environmental impact and degradation pathways comprehensively.
A: BP is a hydrophobic compound, which inherently limits its solubility in aqueous environments. This property poses challenges for its formulation and bioavailability. [, ] Research efforts have focused on encapsulation techniques and nanoformulations to enhance its solubility and dissolution rate.
ANone: Specific quality control and assurance measures for BP would depend on its production process and intended applications. Standardized protocols and guidelines are essential to ensure the consistency, safety, and efficacy of BP throughout its development, manufacturing, and distribution.
ANone: The provided research does not provide in-depth information regarding the immunogenicity of BP.
ANone: The interaction of BP with specific drug transporters has not been extensively studied in the provided research. Further investigation is needed to understand if such interactions occur and their potential implications for BP's pharmacokinetic profile.
ANone: Limited information is available on BP's potential to induce or inhibit drug-metabolizing enzymes. Further research is needed to assess the possibility of such interactions and their clinical relevance.
ANone: The research provided focuses primarily on BP. While other compounds might share similar therapeutic targets or activities, a direct comparison of alternatives and substitutes requires further investigation.
ANone: Specific strategies for recycling and waste management of BP are not extensively addressed in the provided research. Sustainable practices in research and production settings are essential to minimize environmental impact.
ANone: Research on BP utilizes a range of standard laboratory equipment, techniques, and resources commonly employed in cell biology, molecular biology, and preclinical studies. Access to advanced analytical instruments, such as HPLC, GC-MS, and UHPLC-HRMS, is crucial for characterizing BP, its metabolites, and investigating its mechanisms of action.
ANone: BP, a natural compound found in plants like Angelica sinensis, has a long history of use in traditional Chinese medicine. Recent research has focused on elucidating its pharmacological properties, including its antitumor, anti-inflammatory, and neuroprotective effects.
ANone: Research on BP spans various disciplines, including:
- Pharmacology: Investigating the mechanisms of action, therapeutic potential, and safety profile of BP. [, , , , , , , , , , , , ]
- Medicinal Chemistry: Exploring the structure-activity relationship (SAR) of BP and developing novel derivatives with improved properties. []
- Pharmaceutics: Developing effective drug delivery systems, such as liposomes and nanoparticles, to enhance BP's stability, solubility, and bioavailability. [, , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



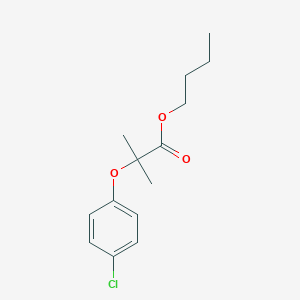
![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)
